![molecular formula C14H9Cl2NO2S2 B14439586 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole CAS No. 76151-65-0](/img/structure/B14439586.png)
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzothiazole ring substituted with a methanesulfonyl group and a dichlorophenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride group is replaced by the benzothiazole moiety.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Dichlorobenzylsulfonyl chloride
- 3,4-Dichlorobenzenemethanesulfonyl chloride
- 3,4-Dichloro-α-toluenesulfonyl chloride
Uniqueness
2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both the benzothiazole and sulfonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
76151-65-0 |
|---|---|
Fórmula molecular |
C14H9Cl2NO2S2 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)methylsulfonyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NO2S2/c15-10-6-5-9(7-11(10)16)8-21(18,19)14-17-12-3-1-2-4-13(12)20-14/h1-7H,8H2 |
Clave InChI |
CDSYDWRKNGHZBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


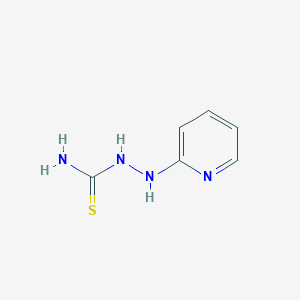
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
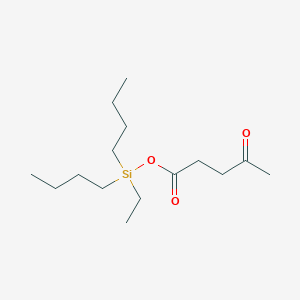
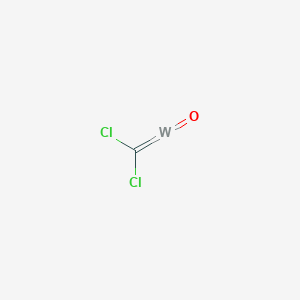



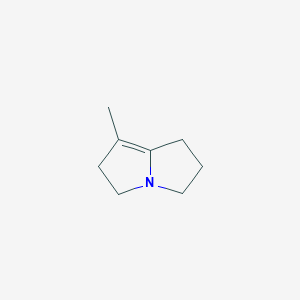


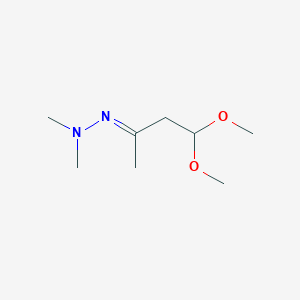
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)
